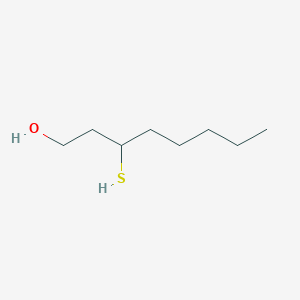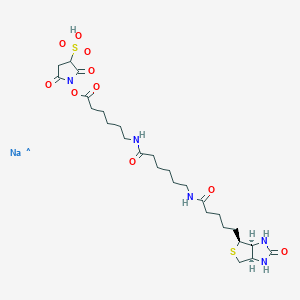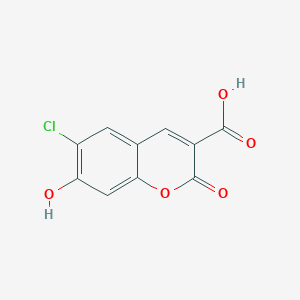![molecular formula C16H9BrN2O2 B1148016 6-Bromo-[2,2'-biindolinylidene]-3,3'-dione CAS No. 139582-54-0](/img/structure/B1148016.png)
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione
Übersicht
Beschreibung
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione, commonly known as BI-3, is a synthetic compound that has been widely used in scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Application in Dye-Sensitized Solar Cells
Scientific Field
Materials Science and Photovoltaics
Summary
6-Monobromoindigo has been explored for its potential use in dye-sensitized solar cells (DSSCs). DSSCs are a type of solar cell that harnesses dye molecules to absorb sunlight and generate electricity. The unique electronic structure of 6-Monobromoindigo, with its conjugated system and bromine substituent, makes it a candidate for absorbing a wide range of the solar spectrum.
Methods
The compound is applied to the surface of a semiconductor, typically titanium dioxide (TiO2), which is then exposed to light. The dye absorbs photons and releases electrons, which are transported by the TiO2 to generate an electric current.
Results
Studies have shown that 6-Monobromoindigo can be effectively anchored onto TiO2 surfaces, and when used in DSSCs, it demonstrates a notable photoelectric conversion efficiency due to its broad absorption in the visible range .
Organic Semiconductor Applications
Scientific Field
Organic Electronics
Summary
In the field of organic electronics, 6-Monobromoindigo is investigated for its semiconducting properties. Organic semiconductors are essential for the development of flexible, lightweight, and low-cost electronic devices.
Methods
The compound is synthesized and incorporated into organic thin-film transistors (OTFTs) or organic photovoltaic (OPV) devices. Its performance as a semiconductor is evaluated based on charge carrier mobility and stability.
Results
Research indicates that 6-Monobromoindigo-based semiconductors exhibit ambipolar properties and high stacking structure, which are advantageous for high-charge carrier mobility and device performance .
Historical Pigment Analysis
Scientific Field
Cultural Heritage and Analytical Chemistry
Summary
6-Monobromoindigo is a component of the historic pigment Tyrian Purple. It is studied for its role in ancient dyeing techniques and the preservation of historical artifacts.
Methods
Analytical techniques such as chromatography and spectroscopy are used to identify the presence of 6-Monobromoindigo in textile samples. The methods involve extracting the dye from the samples and analyzing its composition.
Results
The analyses confirm the use of 6-Monobromoindigo in historical textiles, providing insights into ancient dyeing practices and the chemical stability of the pigment over millennia .
Biomedical Research
Scientific Field
Biomedicine
Summary
The indole derivatives, including 6-Monobromoindigo, are explored for their biological potential. These compounds are known to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Methods
In vitro assays are conducted to assess the biological activity of 6-Monobromoindigo against specific targets, such as enzymes or cancer cells. The compound’s efficacy, selectivity, and toxicity are evaluated.
Results
Preliminary studies suggest that 6-Monobromoindigo has potential therapeutic applications, with certain derivatives showing promising activity in biological assays .
Color-Changing Material Development
Scientific Field
Material Science and Engineering
Summary
6-Monobromoindigo’s property of changing color upon temperature variation is utilized in developing smart materials that can indicate temperature changes.
Methods
The compound is incorporated into polymers or coatings that respond to temperature shifts. The color change mechanism is studied through thermal analysis and colorimetric evaluation.
Results
Materials containing 6-Monobromoindigo exhibit a reversible color change with temperature, making them suitable for applications such as thermal sensors and intelligent packaging .
Synthesis of Novel Organic Compounds
Scientific Field
Organic Synthesis and Medicinal Chemistry
Summary
6-Monobromoindigo serves as a building block for synthesizing novel organic compounds with potential pharmaceutical applications.
Methods
Chemical reactions are designed to modify 6-Monobromoindigo, introducing various functional groups to create new molecules. The synthesized compounds are then characterized and screened for biological activity.
Results
The modification of 6-Monobromoindigo leads to a variety of compounds with diverse biological activities, expanding the scope of medicinal chemistry research and drug discovery efforts .
These applications highlight the versatility of 6-Monobromoindigo in various scientific fields, demonstrating its potential in both historical analysis and cutting-edge technology development.
Synthesis of Novel Dyes
Scientific Field
Organic Chemistry and Dye Chemistry
Summary
6-Monobromoindigo is used in the synthesis of novel dyes, particularly for textile applications. Its bromine atom can participate in further chemical reactions, allowing for the creation of a variety of dye molecules with different hues and properties.
Methods
The compound undergoes various organic reactions, such as nucleophilic substitution or coupling reactions, to introduce new chromophores or auxochromes, altering its light absorption and dyeing properties.
Results
The synthesized dyes exhibit a range of colors and fastness properties, expanding the palette available for textile dyeing and offering potential for creating environmentally friendly and sustainable dyes .
Photodynamic Therapy (PDT)
Scientific Field
Biomedical Research and Oncology
Summary
6-Monobromoindigo is investigated for its use in photodynamic therapy, a treatment modality for cancer that involves light-activated compounds known as photosensitizers.
Methods
The compound is introduced into cancerous tissues and activated by a specific wavelength of light, generating reactive oxygen species that can kill cancer cells.
Results
Research indicates that 6-Monobromoindigo derivatives can be effective photosensitizers, showing selective toxicity towards cancer cells upon light activation .
Advanced Functional Materials
Scientific Field
Nanotechnology and Material Science
Summary
The electronic and optical properties of 6-Monobromoindigo are harnessed to develop advanced functional materials, such as organic light-emitting diodes (OLEDs) and sensors.
Methods
The compound is incorporated into nanostructured materials or thin films, and its performance in electronic devices is assessed through various characterization techniques.
Results
Materials based on 6-Monobromoindigo show promising applications in electronics, with potential for high-efficiency OLEDs and sensitive chemical sensors .
Environmental Monitoring
Scientific Field
Environmental Science and Analytical Chemistry
Summary
6-Monobromoindigo’s sensitivity to various environmental factors makes it suitable for use in environmental monitoring, particularly in detecting pollutants and changes in water quality.
Methods
The compound is used as a reagent in colorimetric assays or integrated into sensor devices that can detect specific analytes or changes in environmental conditions.
Results
Sensors incorporating 6-Monobromoindigo demonstrate the ability to detect low concentrations of pollutants, contributing to more accurate and timely environmental assessments .
Quantum Dot Synthesis
Scientific Field
Quantum Physics and Nanomaterials
Summary
Researchers explore the use of 6-Monobromoindigo in the synthesis of quantum dots, which are semiconductor nanocrystals with unique optical and electronic properties.
Methods
The compound is used as a precursor in the preparation of quantum dots, with its structure influencing the size and shape of the resulting nanocrystals.
Results
Quantum dots derived from 6-Monobromoindigo exhibit size-dependent optical properties, making them useful in applications ranging from bioimaging to quantum computing .
Archaeological Research
Scientific Field
Archaeology and Paleontology
Summary
6-Monobromoindigo is studied in the context of archaeological research to understand the trade and usage of dyes in ancient civilizations.
Methods
The presence of 6-Monobromoindigo in archaeological samples is detected through advanced analytical techniques, providing information about the dyeing processes and trade routes of the past.
Results
Findings reveal the widespread use of 6-Monobromoindigo-based dyes in historical textiles, offering insights into the economic and cultural aspects of ancient societies .
Eigenschaften
IUPAC Name |
6-bromo-2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN2O2/c17-8-5-6-10-12(7-8)19-14(16(10)21)13-15(20)9-3-1-2-4-11(9)18-13/h1-7,18,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRJMIPSKOUYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=C(C3=O)C=CC(=C4)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694565 | |
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-[2,2'-biindolinylidene]-3,3'-dione | |
CAS RN |
139582-54-0 | |
| Record name | 6-Bromo-2-(3-oxo-1,3-dihydro-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![ASBMS [AMinostilbaMidine, Methanesulfonate]](/img/structure/B1147946.png)

